2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a useful research compound. Its molecular formula is C12H10F3NO3 and its molecular weight is 273.211. The purity is usually 95%.
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Scientific Research Applications
Crystalline Forms and Therapeutic Applications
- Study Context: A crystalline form of a similar compound, AZD-5423, which is a glucocorticoid receptor agonist, was studied for its improved absorption properties and potential treatment of asthma and chronic obstructive pulmonary disease (Norman, 2013).
Chemical Reactions and Synthesis
- Study Context: The oxidative addition of trifluoroacetamide to various alkenes and dienes was explored, leading to the formation of several iodine, hydroxy, and acetamide groups, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Shainyan et al., 2015).
Anticancer Activity
- Study Context: Derivatives of a similar compound exhibited significant anticancer activity, particularly against leukemia, non-small cell lung cancer, and breast cancer cell lines. This highlights the potential therapeutic applications of such compounds in oncology (Karaburun et al., 2018).
Biological Activity Studies
- Study Context: Compounds containing trifluoroacetamide groups were investigated for their antibacterial properties against various bacteria, showcasing the compound's relevance in developing new antimicrobial agents (Alharbi & Alshammari, 2019).
Synthetic Applications and Chemical Properties
- Study Context: The synthesis of trifluoromethylated β-acetal-diols, utilizing reactions involving trifluoroacetamides, was studied, illustrating the compound's utility in complex organic synthesis (Zanatta et al., 2001).
Safety Assessment in Food Contact Materials
- Study Context: A safety assessment was conducted on a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, for its use in food contact materials, demonstrating the importance of evaluating the safety of such chemicals in consumer products (Flavourings, 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-9-4-2-3-6-7(5-8(17)10(6)9)16-11(18)12(13,14)15/h2-4,7H,5H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRWUMANFLDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC2NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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